1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide
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Overview
Description
1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide is a heterocyclic compound characterized by a five-membered pyrrolidine ring with a ketone and a thioamide functional group.
Preparation Methods
The synthesis of 1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide typically involves the condensation of primary amines with itaconic acid, followed by cyclization. The reaction conditions often include heating in the presence of solvents such as water or isopropanol, or sometimes without any solvent . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . The unique combination of a ketone and thioamide group in this compound distinguishes it from these similar compounds, providing distinct properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and material science. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
CAS No. |
2751614-82-9 |
---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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